Purine, 6-(2,2,2-trifluoroethoxy)-
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Overview
Description
Purine, 6-(2,2,2-trifluoroethoxy)- is a fluorinated purine derivative with the molecular formula C7H5F3N4O and a molecular weight of 218.1360 . This compound is characterized by the presence of a trifluoroethoxy group at the 6-position of the purine ring, which imparts unique physicochemical properties.
Preparation Methods
One common synthetic route includes the reaction of purine derivatives with 2,2,2-trifluoroethanol under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, although detailed industrial processes are often proprietary.
Chemical Reactions Analysis
Purine, 6-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the purine ring or the trifluoroethoxy group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Purine, 6-(2,2,2-trifluoroethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated purines, including this compound, are investigated for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of Purine, 6-(2,2,2-trifluoroethoxy)- involves its interaction with molecular targets in biological systems. The trifluoroethoxy group can influence the compound’s binding affinity and specificity to enzymes and receptors. The pathways involved may include modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Purine, 6-(2,2,2-trifluoroethoxy)- can be compared with other fluorinated purines, such as:
2,2,2-Trifluoroethylthiobenzene: This compound has a similar trifluoroethoxy group but differs in its overall structure and reactivity.
Fluorinated purine nucleosides: These compounds have fluorine atoms at different positions on the purine ring, leading to variations in their physicochemical and biological properties.
The uniqueness of Purine, 6-(2,2,2-trifluoroethoxy)- lies in its specific substitution pattern, which imparts distinct properties and applications.
Properties
CAS No. |
73972-56-2 |
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Molecular Formula |
C7H5F3N4O |
Molecular Weight |
218.14 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-7H-purine |
InChI |
InChI=1S/C7H5F3N4O/c8-7(9,10)1-15-6-4-5(12-2-11-4)13-3-14-6/h2-3H,1H2,(H,11,12,13,14) |
InChI Key |
DIWYLTCCAAMWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)OCC(F)(F)F |
Origin of Product |
United States |
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